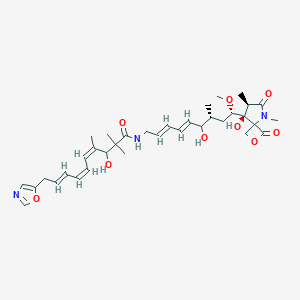
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile, also known as HHQ, is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Mechanism Of Action
The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is not fully understood. However, studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can inhibit bacterial quorum sensing, which is a process by which bacteria communicate with each other to coordinate their behavior. This inhibition of quorum sensing can prevent the formation of bacterial biofilms and reduce bacterial virulence.
Biochemical And Physiological Effects
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to have both biochemical and physiological effects. In addition to its ability to inhibit bacterial biofilm formation and induce apoptosis in cancer cells, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has also been shown to have anti-inflammatory properties. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex compound that requires expertise in organic chemistry for synthesis. However, once synthesized, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many advantages for lab experiments. Its potential biological activity makes it a valuable tool for studying bacterial biofilm formation and cancer cell apoptosis. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. One limitation of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is its potential toxicity, which must be carefully considered in lab experiments.
Future Directions
There are many potential future directions for the study of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile. One area of interest is the development of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile derivatives with improved biological activity and reduced toxicity. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are associated with inflammation. Further research is needed to fully understand the mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile and its potential applications in scientific research.
Conclusion:
In conclusion, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and potential biological activity make it a valuable tool for studying bacterial biofilm formation, cancer cell apoptosis, and inflammatory diseases. While there are limitations to its use in lab experiments, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has many potential future directions for study and development.
Synthesis Methods
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can be synthesized through various methods, including the reaction of 1,2-diaminocyclohexane with ethyl cyanoacetate and subsequent cyclization. Another method involves the reaction of 1,2-diaminocyclohexane with methyl cyanoacetate, followed by cyclization and oxidation. The synthesis of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential biological activity, including its ability to inhibit bacterial biofilm formation. 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been shown to inhibit the formation of Pseudomonas aeruginosa biofilms, which can lead to chronic infections in individuals with cystic fibrosis. Additionally, 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile has been studied for its potential use in cancer treatment. Studies have shown that 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
130647-45-9 |
|---|---|
Product Name |
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carbonitrile |
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carbonitrile |
InChI |
InChI=1S/C9H9N3O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H2,(H,12,13) |
InChI Key |
INPNEBUTEXPDSV-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)



